ethyl (2E)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate
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Overview
Description
Ethyl (2E)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate is a complex organic compound with a unique structure that combines elements of furan, thiazole, and benzoxadiazocine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include aldehydes, ketones, and thiazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Ethyl (2E)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl (2E)-5-methyl-2-[(5-methylfuran-2-yl)methylidene]-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate can be compared with other similar compounds, such as:
- Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activities. The unique combination of furan, thiazole, and benzoxadiazocine in this compound sets it apart from these similar compounds.
Properties
Molecular Formula |
C22H20N2O5S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl (13E)-9-methyl-13-[(5-methylfuran-2-yl)methylidene]-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate |
InChI |
InChI=1S/C22H20N2O5S/c1-4-27-20(26)17-18-14-7-5-6-8-15(14)29-22(17,3)23-21-24(18)19(25)16(30-21)11-13-10-9-12(2)28-13/h5-11,17-18H,4H2,1-3H3/b16-11+ |
InChI Key |
WMCZGRFOPWCUDG-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC=C(O5)C)/S4)C |
Canonical SMILES |
CCOC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=C(O5)C)S4)C |
Origin of Product |
United States |
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